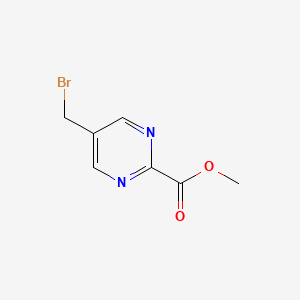
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three fluoranthene units, each further substituted with phenyl groups. The intricate structure of this compound makes it a subject of interest in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where fluoranthene derivatives are coupled with a benzene core under palladium-catalyzed conditions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of large quantities of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, halogenating agents for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced fluoranthene derivatives.
Substitution: Nitro or halogen-substituted fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence sensing and electronic devices. The pathways involved include the excitation of electrons to higher energy states, followed by emission of light upon relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris(4-aminophenyl)benzene: Known for its use in the synthesis of covalent organic frameworks (COFs).
1,3,5-tris(4-formylphenyl)benzene: Used in the synthesis of COFs and other porous materials.
1,3,5-tris(4-bromophenyl)benzene: Utilized in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is unique due to its extended π-conjugation and bulky substituents, which impart distinct photophysical and electronic properties. These characteristics make it particularly valuable in the development of advanced materials for optoelectronic applications .
Eigenschaften
IUPAC Name |
8-[3,5-bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H54/c1-7-25-55(26-8-1)73-52-76(82(61-31-13-4-14-32-61)88-70-46-22-40-58-37-19-43-67(79(58)70)85(73)88)64-49-65(77-53-74(56-27-9-2-10-28-56)86-68-44-20-38-59-41-23-47-71(80(59)68)89(86)83(77)62-33-15-5-16-34-62)51-66(50-64)78-54-75(57-29-11-3-12-30-57)87-69-45-21-39-60-42-24-48-72(81(60)69)90(87)84(78)63-35-17-6-18-36-63/h1-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMGAAHLCWOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=C(C9=C(C1=CC=CC2=C1C9=CC=C2)C(=C8)C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C2=C(C3=CC=CC4=C3C2=CC=C4)C(=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B3283049.png)




![3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol](/img/structure/B3283078.png)
![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)







